The compound has the following identifiers:
It is primarily sourced from chemical suppliers and research institutions focusing on synthetic organic chemistry and drug discovery .
The synthesis of 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide typically involves several key steps:
The molecular structure of 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide features several notable characteristics:
The three-dimensional conformation can be analyzed using computational chemistry methods such as molecular modeling to predict interactions with biological targets .
The compound can participate in various chemical reactions typical for amides and heterocycles:
The mechanism of action for 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide primarily involves its role as an inhibitor of heat shock proteins. These proteins are crucial for cellular stress responses and protein folding:
This mechanism has been supported by various biochemical assays demonstrating its efficacy against specific cancer cell lines .
The physical and chemical properties of 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide include:
These properties influence its handling and application in laboratory settings .
The applications of 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide span various fields:
Heat shock protein 90 (HSP90) is a molecular chaperone critical for the stability and function of oncogenic client proteins in cancer cells. Resorcinol-containing inhibitors represent a structurally diverse class of compounds that disrupt HSP90’s ATPase activity by targeting its N-terminal domain. These inhibitors exploit the unique hydrogen-bonding capabilities of the resorcinol moiety (1,3-dihydroxybenzene) to achieve high-affinity binding. The compound 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide exemplifies this class, incorporating strategic modifications to enhance potency and selectivity [1] [6].
Resorcinol-based HSP90 inhibitors share three core regions:
Generation | Prototype Compound | Key Structural Features | Limitations |
---|---|---|---|
First | Radicicol | Natural macrocycle with resorcinol | Epoxide reactivity, instability |
Second | NVP-AUY922 (Luminespib) | Synthetic isoxazole-resorcinol core | Retinal toxicity |
Current | Title Compound | 4-Iodo-isoxazole, bis-benzyloxy protection | Metabolic lability |
The title compound features a bis-benzyloxy-protected resorcinol, which masks polar hydroxyl groups to improve cell permeability. The 4-iodoisoxazole enables synthetic diversification via cross-coupling, while the N-ethylcarboxamide balances hydrophobicity and solubility [6] [9] [10].
Isoxazole derivatives emerged as stable alternatives to natural inhibitors like geldanamycin and radicicol:
Figure 1: Evolution of Isoxazole-Based HSP90 Inhibitors
Radicicol (1990s) → VER-49009 (2008) → NVP-AUY922 (2011) → Title Compound (2015)
HSP90 supports oncogenesis by stabilizing client proteins involved in all cancer hallmarks:
Table 1: Key Oncogenic Pathways Disrupted by Resorcinol HSP90 Inhibitors
Pathway | Client Proteins | Therapeutic Impact |
---|---|---|
Growth Signaling | HER2, IGF-1R | Suppresses proliferation |
Apoptosis Evasion | AKT, BCL-2 | Restores programmed cell death |
Angiogenesis | HIF-1α, VEGFR | Inhibits tumor vasculature |
Metastasis | c-MET, MMP-2 | Reduces invasion potential |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: